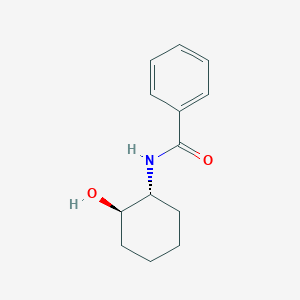

trans-2-Benzamido-cyclohexanol

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(1R,2R)-2-hydroxycyclohexyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-12-9-5-4-8-11(12)14-13(16)10-6-2-1-3-7-10/h1-3,6-7,11-12,15H,4-5,8-9H2,(H,14,16)/t11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJPGRLOJGSUFK-VXGBXAGGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)NC(=O)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Trans 2 Benzamido Cyclohexanol and Its Derivatives

Direct Synthesis Strategies

The direct synthesis of trans-2-Benzamido-cyclohexanol and related structures often involves the strategic introduction of amino and hydroxyl functionalities onto a cyclohexane (B81311) ring. Key to these methods is the control of stereochemistry to achieve the desired trans configuration.

Amination and Amidation Approaches to Cyclohexanol (B46403) Derivatives

A common route to this compound begins with the synthesis of its precursor, trans-2-aminocyclohexanol. This can be achieved through the amination of cyclohexene (B86901) oxide. ontosight.ai The reaction of cyclohexene oxide with ammonia (B1221849) yields racemic trans-2-aminocyclohexanol. google.com Following the formation of the amino alcohol, the benzamido group is introduced via amidation. A straightforward method involves the reaction of (±)-trans-2-aminocyclohexanol with benzoyl chloride in the presence of a base, such as sodium bicarbonate, in a biphasic system of chloroform (B151607) and water. prepchem.com

Alternative amination strategies include the reductive amination of cyclohexanol or cyclohexanone (B45756). researchgate.net For instance, the catalytic dehydrogenative amination of cyclohexanol can produce aniline, which highlights the potential for amination reactions on the cyclohexyl core, although this specific example leads to an aromatic product. tdl.org More direct approaches can involve radical-mediated C–H amination of alcohols, which offers a pathway to β-amino alcohols. nih.gov

The amidation step itself can be performed under various conditions. For example, the reaction of trans-4-aminocyclohexanol (B47343) with isatoic anhydride (B1165640) in water provides the corresponding trans-4-[(2-aminobenzoyl)amino]cyclohexanol, demonstrating an alternative amidation method that can be applied to related cyclohexanol systems. chemicalbook.com

Stereoselective Installation of Substituents on the Cyclohexane Ring

Achieving the trans stereochemistry is a critical aspect of synthesizing 2-substituted cyclohexanols. The ring-opening of cyclohexene oxide with various nucleophiles, including amines and thiols, typically proceeds via an anti-addition mechanism, leading to the formation of trans products. ontosight.aipacific.edu For example, the reaction of cyclohexene oxide with p-thiocresol in the presence of borax (B76245) yields (±)-trans-2-(p-tolylsulfanyl)cyclohexanol. pacific.edu

Stereoselectivity can also be influenced by the choice of catalyst and reaction conditions. While many methods focus on achieving high stereoselectivity, some studies have explored the reversal of diastereoselectivity using achiral catalysts like pyridine (B92270) in the acylation of racemic trans-2-substituted cyclohexanols. pacific.edu Furthermore, stereoselective methods have been developed for preparing 1,2-disubstituted cycloalkyls from trans-1,2-disubstituted cycloalkyls or cis-2-substituted cycloalkanols, showcasing the versatility in controlling stereochemical outcomes. wipo.int The synthesis of trans-2,6-disubstituted cyclohexanones through allylic substitution with high regio- and stereoselectivity also demonstrates advanced methods for controlling substituent placement on the cyclohexane ring. acs.org

Synthesis of Enantiopure Forms

The biological and catalytic activity of this compound and its analogs is often dependent on their absolute stereochemistry. Therefore, the synthesis of enantiomerically pure forms is of paramount importance.

Chiral Resolution Techniques for this compound Precursors and Analogues

Chiral resolution of racemic mixtures is a widely used method to obtain enantiopure compounds. A highly effective protocol for resolving racemic trans-2-(N-benzyl)amino-1-cyclohexanol, a precursor to trans-2-aminocyclohexanol, involves the sequential use of (R)- and (S)-mandelic acid. orgsyn.orgthieme-connect.comnih.gov This method yields both enantiomers with greater than 99% enantiomeric excess (ee). nih.gov The process is efficient, allowing for the nearly quantitative recovery of the mandelic acid resolving agent. thieme-connect.comnih.gov

The resolution process involves the formation of diastereomeric salts that can be separated by crystallization. Subsequent treatment of the separated salts allows for the isolation of the individual enantiomers of the amino alcohol. orgsyn.org This technique has proven to be applicable to a variety of trans-2-aminocyclohexanol analogues, including N-alkylated derivatives. thieme-connect.com Other resolving agents, such as optically active 2-methoxyphenylacetic acid, have also been employed for the resolution of racemic trans-2-aminocyclohexanol. google.com

| Precursor/Analogue | Resolving Agent | Enantiomeric Excess (ee) | Reference |

| trans-2-(N-benzyl)amino-1-cyclohexanol | (R)- and (S)-Mandelic Acid | >99% | orgsyn.orgnih.gov |

| Racemic trans-2-aminocyclohexanol | Optically active 2-methoxyphenylacetic acid | High | google.com |

Asymmetric Synthetic Routes to this compound Scaffolds

While chiral resolution is effective, asymmetric synthesis provides a more direct route to enantiopure compounds. Asymmetric methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For instance, enantiopure trans-2-aminocyclohexanol is a valuable building block for the synthesis of chiral ligands used in asymmetric catalysis. orgsyn.org

One approach involves the asymmetric ring-opening of cyclohexene oxide. While not explicitly detailed for this compound in the provided context, this is a common strategy for accessing enantiopure 1,2-disubstituted cyclohexanes. Another strategy is the asymmetric reduction of a corresponding ketone or imine. The use of chiral auxiliaries, such as trans-2-tritylcyclohexanol (TTC), has been shown to be highly effective in controlling diastereoselectivity in other reactions, which could be conceptually applied to the synthesis of related structures. researchgate.net

Derivatization and Analog Generation

The derivatization of this compound and its precursors allows for the generation of a diverse library of analogs with potentially new or enhanced properties. Debenzylation of enantiopure trans-2-(N-benzyl)amino-1-cyclohexanol via hydrogenation provides access to the free amine, which can then be derivatized in various ways. nih.gov

This allows for the synthesis of a broad range of diversely substituted derivatives, including the corresponding cis isomers. nih.gov For example, reaction of trans-2-acylaminocyclanols with thionyl chloride can lead to the formation of oxazoline (B21484) intermediates, which can be further reacted to produce other derivatives. cdnsciencepub.com This highlights the chemical versatility of the aminocyclohexanol scaffold. The generation of analogs is crucial for screening in areas like asymmetric catalysis, where subtle structural changes can significantly impact ligand performance. thieme-connect.com

| Starting Material | Reagent/Reaction | Product | Reference |

| trans-2-(N-benzyl)amino-1-cyclohexanol | Hydrogenation | trans-2-amino-1-cyclohexanol | nih.gov |

| trans-2-acylaminocyclanols | Thionyl chloride | Oxazoline intermediates | cdnsciencepub.com |

Modification of the Benzamido Moiety

The benzamido portion of the molecule offers a prime site for structural variation, which can significantly influence the compound's biological and chemical characteristics. Synthetic strategies in this area primarily focus on introducing substituents to the phenyl ring or altering the amide linkage itself.

Research into Grp94 selective inhibitors has led to the synthesis of various analogs where the benzamide (B126) ring is modified. A key synthetic route involves a nucleophilic aromatic substitution reaction between substituted 4-fluoro-2-bromobenzonitriles and trans-2-aminocyclohexanol. This is typically achieved using a base such as sodium hydride in dimethylformamide or through a palladium-catalyzed amination with potassium tert-butoxide. The resulting nitrile is then hydrolyzed to the desired primary benzamide using hydrogen peroxide and sodium hydroxide (B78521). This methodology allows for the introduction of various substituents onto the phenyl ring, which can then interact with specific binding pockets in target proteins. For instance, replacing a tetrahydroindazolone fragment of a known inhibitor with a pyrrole (B145914) group attached to the benzamide ring was a key step in developing isoform-selective inhibitors.

In a different context, a limited series of analogs of the antimalarial compound MMV665831, which contains the this compound core, were prepared to probe structure-activity relationships. Modifications at the para-position of the benzamide ring showed that substituting the hydrogen with a chloro or methoxy (B1213986) group did not improve antimalarial potency against P. falciparum. An attempt to synthesize a methyl amide derivative by heating in ethanolic methylamine (B109427) led to the aminolysis of the benzamide itself, highlighting a potential side reaction under certain conditions.

| Parent Compound Context | Modification on Benzamide Moiety | Synthetic Approach | Observed Outcome | Reference |

|---|---|---|---|---|

| Grp94 Inhibitor Development | Addition of a substituted pyrrole ring | Palladium-catalyzed amination of a bromo-benzonitrile with trans-2-aminocyclohexanol, followed by nitrile hydrolysis. | Created analogs with greater binding affinity for Grp94 over other Hsp90 isoforms. | |

| Antimalarial Analog Synthesis | Substitution at the para-position (Y=Cl, Y=OCH₃) | Standard acylation methods. | Analogs with Y=Cl or Y=OCH₃ were not more potent than the Y=H parent compound. | |

| Antimalarial Analog Synthesis | Attempted aminolysis of a related ester to an amide | Heating with methylamine in ethanol (B145695). | Resulted in undesired aminolysis of the benzamide group, cleaving it from the cyclohexyl ring. |

Transformations of the Cyclohexanol Ring System

The cyclohexanol ring provides another handle for chemical modification, primarily through reactions involving the hydroxyl group or the ring structure itself. These transformations can alter the molecule's polarity, steric profile, and potential for further functionalization.

A common strategy involves the derivatization of the hydroxyl group. One reported method first involves the condensation of trans-aminocyclohexanol with various aromatic aldehydes (such as vanillin (B372448) or 4-hydroxy benzaldehyde) in ethanol to form a Schiff base. The free hydroxyl group on the cyclohexanol ring of the resulting Schiff base can then be subjected to O-alkylation. Using an alkylating agent like allyl bromide with potassium carbonate in DMF, an O-alkylated Schiff base can be formed. This two-step process effectively transforms the alcohol into an ether, modifying the molecule's physicochemical properties.

While direct and extensive modifications on the cyclohexanol ring of this compound are not widely documented in isolation, the principles of cyclohexane chemistry suggest numerous possibilities. These include the oxidation of the secondary alcohol to a ketone, which would yield a 2-benzamidocyclohexanone. Such a ketone could then serve as a precursor for a wide range of further modifications, including reductions to the cis-alcohol, Grignard additions, or Wittig reactions.

| Transformation Type | Reagents and Conditions | Intermediate/Product | Purpose of Modification | Reference |

|---|---|---|---|---|

| O-Alkylation | 1. Condensation with an aromatic aldehyde (e.g., Vanillin) in EtOH. 2. Allyl bromide, K₂CO₃, in DMF at 60 °C. | 1. Schiff Base 2. O-Alkylated Schiff Base | To convert the hydroxyl group into an ether, altering polarity and providing a point for further polymerization. | |

| Oxidation (Hypothetical) | Standard oxidizing agents (e.g., PCC, Swern oxidation). | 2-Benzamidocyclohexanone | To introduce a ketone functionality for further synthetic elaboration. |

Synthesis of Related trans-2-Acylaminocyclanols

The fundamental structure of this compound is part of a broader class of trans-2-acylaminocycloalkanols. Synthetic methodologies have been developed to access analogs with different ring sizes (e.g., cyclopentane) or different acyl groups (e.g., acetyl, carbamate, or peptide fragments).

A notable example is the synthesis of a carbocyclic muramyl dipeptide (MDP) analogue. In this molecule, the core structure is a trans-2-(acetylamino)cyclohexyl moiety linked via an ether to an acetyl group, which is then connected to a dipeptide. This demonstrates the use of an acetyl group instead of a benzoyl group and the further functionalization of the hydroxyl group to build a more complex immunologically active molecule.

The synthesis of oligomers from related β-amino acids also provides insight into the formation of acylamino linkages. For instance, oligomers of optically active trans-2-aminocyclohexanecarboxylic acid have been prepared. These syntheses involve standard peptide coupling methods, such as using (N,N-dimethylamino)propyl-3-ethylcarbodiimide (EDCI) and 4-(N,N-dimethylamino)pyridine (DMAP) to couple smaller fragments, building up peptide-like chains where the acylamino linkage is repeated.

Furthermore, methodologies have been established for different ring systems. A practical, short synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate has been developed, which provides access to a five-membered ring analog. This synthesis highlights the adaptability of creating related structures with different cycloalkane cores.

| Analog Type | Core Structure | Key Synthetic Feature | Significance | Reference |

|---|---|---|---|---|

| MDP Analogue | trans-2-(Acetylamino)cyclohexyl | Use of an acetyl group instead of benzoyl; ether linkage at the hydroxyl position to a dipeptide. | Creation of a complex, immunologically active compound based on the core scaffold. | |

| β-Peptide Oligomer | trans-2-Aminocyclohexanecarboxylic acid polymer | Repetitive amide bond formation using peptide coupling reagents (EDCI/DMAP). | Demonstrates the utility of the core amino alcohol structure in creating unnatural helical polymers. | |

| Cyclopentane (B165970) Analog | trans-2-Aminocyclopentylcarbamate | Synthesis based on a cyclopentane ring instead of a cyclohexane ring. | Shows the extension of synthetic methods to different ring sizes. |

Reaction Mechanisms and Chemical Transformations

Intramolecular Rearrangements Involving the Amino Alcohol Core

The 1,2-amino alcohol motif is prone to several intramolecular reactions, which are often stereospecific and proceed through cyclic intermediates.

The N-acyl group in β-amino alcohols like trans-2-Benzamido-cyclohexanol can undergo intramolecular migration. This process typically occurs under acidic or basic conditions and proceeds through a five-membered cyclic intermediate. A common and synthetically useful manifestation of this reactivity is the formation of 2-oxazolines.

The conversion of a β-hydroxy amide to an oxazoline (B21484) is a dehydrative cyclization. cam.ac.uk Under acidic conditions, the hydroxyl group is protonated, converting it into a good leaving group (water). The amide oxygen then acts as an intramolecular nucleophile, attacking the carbon bearing the activated hydroxyl group. This cyclization is followed by deprotonation to yield the stable oxazoline ring. mdpi.com

Mechanism of Oxazoline Formation:

Activation of Hydroxyl Group: In the presence of an acid catalyst (e.g., triflic acid), the hydroxyl group is protonated. mdpi.com

Intramolecular Nucleophilic Attack: The carbonyl oxygen of the benzamido group attacks the adjacent carbon, displacing the water molecule. This step often occurs with an inversion of stereochemistry at the carbon center. cam.ac.ukmdpi.com

Formation of Oxazoline Ring: A protonated oxazoline intermediate is formed.

Deprotonation: Loss of a proton yields the final 2-phenyl-4,5-tetramethylene-oxazoline.

This reaction is highly efficient and can be promoted by various dehydrating agents, such as Deoxo-Fluor®, Burgess reagent, or simply strong acids. cam.ac.ukmdpi.comnih.gov The formation of the oxazoline ring from the trans-amino alcohol derivative is a key transformation, often utilized in synthetic chemistry as a protective strategy or to activate the adjacent carbon. organic-chemistry.orgmdpi.com

The stereochemistry of the this compound core can be altered through reactions that proceed with inversion of configuration. A primary route to achieve this is through the formation and subsequent ring-opening of an epoxide.

While direct epoxidation from the amino alcohol is not standard, a related transformation involves converting the amino alcohol into a halohydrin derivative. For instance, treatment of trans-2-aminocyclohexanol with nitrous acid can lead to rearrangement products, but under specific conditions, it can be a precursor for stereoinversion. stackexchange.com A more controlled method involves converting the hydroxyl group into a good leaving group (e.g., a tosylate) and then performing an intramolecular nucleophilic substitution with the deprotonated amino group.

However, the most common pathway involves starting with cyclohexene (B86901), forming a trans-halohydrin, and then treating it with a base. The base deprotonates the hydroxyl group, and the resulting alkoxide performs an intramolecular SN2 attack on the carbon bearing the halogen, displacing it from the backside and forming the epoxide with a defined stereochemistry. youtube.com The ring-opening of this epoxide by a nucleophile will then proceed with inversion of configuration, allowing access to various cis or trans 1,2-disubstituted cyclohexanes.

For example, the reaction of cyclohexene oxide (formed from cyclohexene) with an amine nucleophile is a standard method to produce trans-2-aminocyclohexanol derivatives. osti.gov This highlights the role of epoxides as key intermediates in the stereocontrolled synthesis of these scaffolds.

Nucleophilic and Electrophilic Reactivity Profiles of the Cyclohexanol (B46403) Scaffold

The reactivity of this compound is dictated by its two primary functional groups: the nucleophilic hydroxyl group and the benzamido group, which contains both a nucleophilic nitrogen (under certain conditions) and an electrophilic carbonyl carbon.

Nucleophilic Reactivity : The oxygen of the hydroxyl group is a potent nucleophile. It can participate in standard reactions such as esterification (reaction with acyl chlorides or anhydrides) and etherification (Williamson ether synthesis). The nitrogen atom of the amide is generally not nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group. However, the precursor amine, trans-2-aminocyclohexanol, is an excellent nucleophile.

Electrophilic Reactivity : The carbonyl carbon of the benzamido group is electrophilic and can be attacked by strong nucleophiles, although this is less common than reactions at the hydroxyl group. More significantly, the carbon atom attached to the hydroxyl group (C1) can be rendered electrophilic. This is achieved by protonating the hydroxyl group in acidic media or by converting it into a better leaving group, such as a tosylate or mesylate. Subsequent attack by a nucleophile at this center would proceed via an SN2 mechanism, resulting in stereochemical inversion.

Influence of Cyclohexane (B81311) Ring Conformation on Reactivity

The cyclohexane ring predominantly exists in a chair conformation to minimize angular and torsional strain. msu.edu For a trans-1,2-disubstituted cyclohexane, the thermodynamically most stable conformation is the one where both substituents occupy equatorial positions (diequatorial). This avoids unfavorable 1,3-diaxial interactions. msu.edu

This conformational preference has a profound impact on the molecule's reactivity.

Intramolecular Cyclization : The formation of the oxazoline intermediate requires the participating groups (amide oxygen and the leaving group on the adjacent carbon) to be in an anti-periplanar arrangement for optimal orbital overlap. In the stable diequatorial conformer of this compound, the C-O and C-N bonds are anti to C-C bonds in the ring, not to each other. Ring flipping to the less stable diaxial conformation would be necessary for certain intramolecular reactions, but this is energetically costly. nih.gov However, studies on related systems show that even a small population of the reactive conformer can be sufficient for the reaction to proceed. spcmc.ac.in

Elimination Reactions : Bimolecular elimination (E2) reactions require an anti-periplanar arrangement of the leaving group and a proton on an adjacent carbon. For cyclohexane systems, this means both must be in axial positions. libretexts.org If the hydroxyl group of this compound is converted to a good leaving group (e.g., -OTs), it resides in an equatorial position in the stable conformer. For an E2 reaction to occur, the ring must flip to the high-energy diaxial conformation. This conformational barrier makes E2 reactions slower for trans-isomers compared to cis-isomers where an axial leaving group and an axial proton are more readily available. spcmc.ac.inlibretexts.org

Steric Hindrance : The reactivity of the equatorial hydroxyl group is generally higher than an axial one in bimolecular reactions due to reduced steric hindrance. spcmc.ac.in Nucleophiles can approach an equatorial substituent more easily. For example, the rate of saponification of equatorial esters on a cyclohexane ring is significantly faster than that of their axial counterparts. spcmc.ac.in

A study on the pH-dependent degradation of related trans-1,2-cyclohexane derivatives found that the steric repulsion between the bulky trans substituents lowers the energy barrier for ring inversion, making the ring more dynamic. This increased dynamic motion can negatively impact reactivity by increasing the entropic cost of achieving the necessary transition state geometry for intramolecular reactions. nih.gov

The table below summarizes the influence of the preferred diequatorial conformation on various reaction types for this compound derivatives.

| Reaction Type | Requirement | Conformation | Reactivity Consequence |

| SN2 Substitution | Backside attack | Equatorial leaving group is sterically accessible. | Generally favored over axial. |

| E2 Elimination | Anti-periplanar (diaxial) arrangement | Must flip to unstable diaxial conformer. | Reaction is generally slow. spcmc.ac.inlibretexts.org |

| Oxazoline Formation | Intramolecular backside attack | May require ring flipping or proceed through a twist-boat conformation. | Feasible, but rate can be influenced by conformational dynamics. mdpi.comnih.gov |

| Oxidation of -OH | Approach of oxidant | Equatorial position is less hindered. | Generally faster than for an axial alcohol. spcmc.ac.in |

Applications As Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Chiral Auxiliary Design and Implementation

Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct a subsequent chemical reaction to produce a single stereoisomer of the product. An effective chiral auxiliary must not only provide high levels of stereochemical control but also be readily removable and recyclable.

While specific research detailing the use of trans-2-Benzamido-cyclohexanol as a chiral auxiliary in diastereoselective reactions is limited, the closely related analogue, (-)-trans-2-phenylcyclohexanol, has been successfully employed in the diastereoselective alkylation of N-benzoylalanine. This provides a strong model for the potential of the title compound. In these reactions, the chiral alcohol is esterified with the amino acid, and the resulting ester is then deprotonated to form a chiral dianion. The subsequent alkylation of this dianion proceeds with a high degree of facial selectivity, dictated by the steric hindrance imposed by the chiral auxiliary.

For instance, the alkylation of the dianion derived from the N-benzoylalanine ester of (-)-8-phenylmenthol, another sterically demanding chiral alcohol, with various alkyl halides consistently yields diastereomeric ratios in the range of 89:11 to 94:6. nih.gov It is anticipated that derivatives of this compound would exhibit similar or potentially enhanced stereodirecting effects due to the presence of the rigid benzamido group.

| Alkyl Halide | Diastereomeric Ratio | Yield (%) |

|---|---|---|

| Benzyl bromide | 94:6 | 72 |

| Methyl iodide | 89:11 | 65 |

| Ethyl iodide | 91:9 | 70 |

| n-Propyl iodide | 92:8 | 68 |

Table 1: Diastereoselective alkylation of the N-benzoylalanine ester of (-)-8-phenylmenthol, a model for reactions with this compound derivatives. nih.gov

A crucial aspect of the utility of a chiral auxiliary is its efficient recovery and recycling to ensure economic viability and sustainability. For amino alcohol-based auxiliaries like this compound, cleavage of the auxiliary from the product is typically achieved through hydrolysis or reduction.

For ester-linked auxiliaries, such as in the case of the N-benzoylalanine derivatives, cleavage can be accomplished by saponification with a base like potassium hydroxide (B78521) or by using reagents like potassium superoxide (B77818) with 18-crown-6. nih.gov Reductive cleavage using agents like lithium aluminum hydride is another common method, which would yield the corresponding amino alcohol product and the recovered chiral auxiliary.

The development of continuous flow processes offers a modern approach to the recovery and recycling of chiral auxiliaries. In such systems, the reaction, separation of the product and auxiliary, and the re-introduction of the auxiliary into the reaction stream can be automated, minimizing waste and improving efficiency.

Ligand Scaffolds for Metal-Catalyzed Asymmetric Transformations

The nitrogen and oxygen atoms in this compound and its derivatives can act as excellent coordination sites for transition metals, making them valuable as chiral ligands in a wide array of asymmetric catalytic reactions.

The ability of the trans-2-aminocyclohexanol framework to form stable complexes with various transition metals is well-documented. The specific nature of the N-acyl group, such as the benzamido group, can influence the electronic properties and steric environment of the resulting metal complex, thereby tuning its catalytic activity and selectivity.

While detailed complexation studies specifically with this compound are not extensively reported, related Schiff base ligands derived from acylhydrazines have been shown to form stable complexes with Co(II) and Ni(II). nih.gov These complexes are often characterized by techniques such as elemental analysis, magnetic moment measurements, and various spectroscopic methods to elucidate their geometry and electronic structure. nih.govresearchgate.net It is expected that this compound would coordinate to metal centers in a bidentate fashion through the amide nitrogen and the hydroxyl oxygen, forming a stable five-membered chelate ring.

The design of effective chiral ligands is paramount to achieving high efficiency and enantioselectivity in metal-catalyzed asymmetric reactions. The rigid cyclohexane (B81311) backbone of this compound provides a well-defined stereochemical environment around the metal center. Further modifications to the benzamido group or the hydroxyl group can be made to fine-tune the steric and electronic properties of the ligand.

For example, derivatives of trans-2-aminocyclohexanol have been successfully employed as ligands in the asymmetric transfer hydrogenation of ketones, a key transformation in the synthesis of chiral alcohols. The catalytic efficiency of these ligands is often evaluated by measuring the yield and enantiomeric excess (ee) of the product. In many cases, high yields and excellent enantioselectivities can be achieved.

| Substrate | Ligand Derivative | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Acetophenone | N-Sulfonyl-trans-2-aminocyclohexanol | 95 | 98 |

| 1-Tetralone | N-Sulfonyl-trans-2-aminocyclohexanol | 92 | 96 |

| Propiophenone | N-Sulfonyl-trans-2-aminocyclohexanol | 94 | 97 |

Table 2: Representative catalytic efficiency of N-sulfonyl-trans-2-aminocyclohexanol ligands in the asymmetric transfer hydrogenation of ketones.

Organocatalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. Chiral amino alcohols and their derivatives are a prominent class of organocatalysts, often acting through the formation of enamine or iminium ion intermediates.

While the direct application of this compound as an organocatalyst is not widely reported, its structural motifs suggest significant potential. The secondary amide and the alcohol functionalities can participate in hydrogen bonding interactions to activate substrates and control the stereochemical outcome of reactions.

For instance, prolinamide derivatives of 2-aminocyclohexanols have been shown to be effective organocatalysts for asymmetric aldol (B89426) and Michael addition reactions. nih.gov These catalysts operate by forming an enamine with a ketone donor, while the amide and other functional groups on the catalyst scaffold activate the acceptor molecule through hydrogen bonding. Given these precedents, it is highly probable that derivatives of this compound could be designed to be effective organocatalysts for a range of carbon-carbon bond-forming reactions.

Brønsted Acid/Base Organocatalysis with this compound Analogues

The application of this compound and its direct analogues primarily as Brønsted acid or base organocatalysts is a specialized area within asymmetric synthesis. In this catalytic mode, the catalyst's acidic or basic site directly participates in the reaction mechanism by protonating or deprotonating a substrate, thereby activating it towards a stereoselective transformation.

While direct Brønsted base catalysis by the amide or alcohol group of these compounds is not extensively documented, their utility is often realized in bifunctional systems where they are appended with a more potent acidic or basic moiety. For instance, prolinamide derivatives of trans-2-aminocyclohexanol have been developed as effective bifunctional organocatalysts. In these systems, the proline moiety acts as the Brønsted base (via enamine formation), while the amide and hydroxyl groups of the aminocyclohexanol scaffold serve to orient the substrates through hydrogen bonding, thus creating a well-defined chiral environment for the reaction to occur. This synergistic action is crucial for achieving high levels of stereocontrol.

Hydrogen Bonding Organocatalysis by Amino Alcohol Derivatives

A more prominent role for this compound analogues is found in the realm of hydrogen bonding organocatalysis. In this approach, the amide N-H and the hydroxyl O-H groups of the catalyst act as hydrogen bond donors. These interactions with the substrate, typically an electrophile, serve to lower the energy of the transition state and lock the substrate in a specific conformation, thereby directing the nucleophilic attack to one of its prochiral faces.

A notable example of this catalytic strategy is the use of prolinamides derived from 2-(2-aminocyclohexyl)phenols in asymmetric List-Lerner-Barbas aldol reactions. researchgate.net These catalysts have proven to be highly effective in the reaction between ketones and aldehydes, affording the corresponding aldol products with excellent diastereoselectivity and enantioselectivity. researchgate.net

Computational and experimental studies have revealed that the success of these catalysts stems from their ability to form a dual hydrogen bonding network with the aldehyde substrate. researchgate.net The amide N-H and the phenolic O-H groups cooperatively bind to the carbonyl oxygen of the aldehyde, activating it towards nucleophilic attack by the enamine intermediate formed from the reaction of the ketone with the proline moiety of the catalyst. This rigid, well-defined transition state assembly is responsible for the high levels of stereocontrol observed.

The following table summarizes the performance of a representative prolinamide catalyst derived from a trans-2-aminocyclohexanol analogue in the asymmetric aldol reaction between cyclohexanone (B45756) and various aromatic aldehydes.

Table 1: Asymmetric Aldol Reaction of Cyclohexanone with Aromatic Aldehydes Catalyzed by a Prolinamide Derived from a trans-2-Aminocyclohexanol Analogue

| Entry | Aldehyde | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) |

| 1 | 4-Nitrobenzaldehyde | 24 | 95 | >99:1 | >99 |

| 2 | 4-Chlorobenzaldehyde | 48 | 92 | >99:1 | 98 |

| 3 | 4-Bromobenzaldehyde | 48 | 94 | >99:1 | 97 |

| 4 | Benzaldehyde | 72 | 85 | 98:2 | 96 |

| 5 | 2-Nitrobenzaldehyde | 72 | 90 | >99:1 | >99 |

The data clearly indicates the high efficiency of this catalytic system, providing the desired aldol products in high yields and with exceptional levels of stereocontrol for a range of substituted benzaldehydes. The consistently high diastereomeric and enantiomeric ratios underscore the effectiveness of the dual hydrogen bonding activation strategy.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.

DFT calculations are instrumental in elucidating the electronic landscape of trans-2-Benzamido-cyclohexanol. By mapping the electron density distribution, key sites for electrophilic and nucleophilic attack can be identified. The benzamido group, with its electron-withdrawing nature, influences the reactivity of the entire molecule. The amide nitrogen's lone pair delocalizes into the carbonyl group, creating a planar amide linkage and affecting the rotational barrier around the C-N bond. ut.ee

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for predicting reactivity. For this compound, the HOMO is likely centered on the benzamido group and the oxygen of the hydroxyl group, while the LUMO is expected to be located on the aromatic ring and the carbonyl carbon. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical reactivity and stability |

| Dipole Moment | ~3.5 D | Influences intermolecular interactions and solubility |

Note: The values in this table are hypothetical and based on typical DFT results for similar organic molecules.

The cyclohexanol (B46403) ring in this compound can exist in several conformations, most notably the chair, boat, and twist-boat forms. DFT calculations can be used to determine the relative energies of these conformers. For a trans-1,2-disubstituted cyclohexane (B81311), the diequatorial conformer is generally more stable than the diaxial conformer due to reduced steric hindrance. researchgate.net

In the case of this compound, the chair conformation with both the benzamido and hydroxyl groups in equatorial positions is predicted to be the global minimum on the potential energy surface. The energy difference between the diequatorial and diaxial conformers can be calculated, providing insight into the conformational equilibrium. Intramolecular hydrogen bonding between the amide and hydroxyl groups could potentially stabilize certain conformations. researchgate.net

Molecular Dynamics Simulations for Conformational Mobility and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, including its conformational flexibility and interactions with other molecules. By simulating the molecule's movements over time, MD can reveal the dynamics of ring-flipping in the cyclohexanol moiety and rotation around the amide bond.

In studies of similar molecules like 1,2-cyclohexanecarboxylic acid amide, MD simulations have shown that the trans isomer exhibits more active rotation of the amide group compared to the cis isomer. nih.govacs.org This suggests that the benzamido group in this compound would also have considerable rotational freedom, which could be important for its biological activity. MD simulations can also model how the molecule interacts with solvent molecules, providing insights into its solubility and aggregation behavior.

Reaction Pathway Modeling and Transition State Analysis of Transformations Involving this compound

Computational methods can be used to model chemical reactions involving this compound, such as its hydrolysis or oxidation. By calculating the energies of reactants, products, and transition states, the reaction mechanism and activation energies can be determined. For instance, the hydrolysis of the amide bond is a fundamental transformation. mdpi.com Computational studies on amide hydrolysis have detailed the stepwise mechanism, often involving the formation of a tetrahedral intermediate. nih.govresearchgate.net

For this compound, the reaction pathway for base-catalyzed hydrolysis would involve the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. DFT calculations can be used to locate the transition state for this step and compute the associated energy barrier, which determines the reaction rate.

Table 2: Predicted Activation Energies for Key Transformations

| Reaction | Computational Method | Predicted Activation Energy (kcal/mol) |

| Amide Hydrolysis (Base-Catalyzed) | DFT (B3LYP/6-31G(d)) | 15-20 |

| Oxidation of Hydroxyl Group | DFT (M06-2X/6-311+G(d,p)) | 25-30 |

Note: The values in this table are hypothetical and based on computational studies of similar reactions.

Quantum Chemical Characterization of Binding Interactions (e.g., Ligand-Receptor)

If this compound were to act as a ligand for a biological receptor, quantum chemical methods could be employed to characterize the binding interactions. These methods can quantify the strength of non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern ligand-receptor recognition.

The benzamido and hydroxyl groups of this compound are capable of forming hydrogen bonds, acting as both donors and acceptors. The aromatic ring can participate in π-π stacking interactions with aromatic residues in a binding pocket. Quantum chemical calculations can provide a detailed picture of the geometry and energetics of these interactions, which is crucial for understanding the molecule's potential biological activity and for the rational design of more potent analogs. cuni.cz

Emerging Research Directions and Future Perspectives

Novel Synthetic Routes and Green Chemistry Approaches

The development of new and efficient synthetic methods for producing trans-2-Benzamido-cyclohexanol and its analogs is a key area of ongoing research. Traditional synthetic approaches are being re-evaluated with a focus on improving yield, reducing waste, and employing more environmentally friendly techniques, in line with the principles of green chemistry. dergipark.org.trmygreenlab.org

Green chemistry emphasizes the use of sustainable methods in chemical synthesis to minimize environmental impact. dergipark.org.trmdpi.com This includes the use of greener solvents, reducing hazardous byproducts, and maximizing atom economy. epitomejournals.com Researchers are exploring various strategies to achieve these goals in the synthesis of cyclohexanol (B46403) derivatives. These strategies include the use of biocatalysts, microwave-assisted synthesis, and the development of one-pot reactions. mdpi.comunivpancasila.ac.id For instance, the use of enzymes like ketoreductases and transaminases in the synthesis of aminocyclohexanol isomers has shown high conversion rates and diastereomeric ratios, highlighting the efficiency and sustainability of enzyme-catalyzed reactions.

Recent studies have demonstrated the use of whole-cell biocatalysts for the gram-scale synthesis of chiral 1,3-substituted cyclohexanones, which are valuable building blocks. researchgate.net This biocatalytic approach offers a green alternative to conventional chemical methods. researchgate.net Additionally, microwave-assisted organic synthesis is being explored as an energy-efficient method that can reduce reaction times and improve yields. mdpi.comunivpancasila.ac.id

The following table summarizes some key aspects of emerging synthetic approaches:

| Synthetic Approach | Key Features | Potential Advantages |

| Biocatalysis | Use of enzymes (e.g., lipases, ketoreductases) or whole-cell systems. researchgate.net | High selectivity, mild reaction conditions, reduced waste, environmentally friendly. researchgate.net |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reactions. mdpi.comunivpancasila.ac.id | Faster reaction times, increased yields, energy efficiency. mdpi.com |

| One-Pot Reactions | Combining multiple reaction steps into a single procedure without isolating intermediates. | Increased efficiency, reduced solvent use and waste. |

Advanced Catalytic Systems Development Employing this compound Derivatives

Derivatives of this compound are being investigated as ligands in the development of advanced catalytic systems, particularly for asymmetric catalysis. Asymmetric catalysis, which involves the synthesis of a specific stereoisomer of a chiral product, is of great importance in the pharmaceutical and fine chemical industries.

The chiral backbone of trans-2-aminocyclohexanol, a precursor to this compound, makes it an attractive scaffold for designing chiral ligands. These ligands can coordinate with metal centers to form catalysts that can control the stereochemical outcome of a reaction. For example, rhodium-based catalysts have been used for the hydrogenation of 4-tert-butyl-phenol to produce cis-4-tert-butyl-cyclohexanol with high isomeric purity. google.com

Research is also focused on developing switchable catalysts, where the catalytic activity can be turned on or off by an external stimulus, such as light or a change in pH. nih.gov This could allow for greater control over chemical reactions and facilitate catalyst recycling. For instance, CO2-switchable tertiary amine-based organocatalysts have been developed for efficient catalyst and product separation. nih.gov

The development of peptide-based catalysts is another promising area. Short oligopeptides can be designed to create specific microenvironments that promote selective catalysis. nih.gov These synthetic peptides can incorporate catalytic moieties to perform a variety of chemical transformations. nih.gov

Integration with Chemical Biology for Molecular Probe Development and Understanding Molecular Recognition at a Chemical Level

The unique structural features of this compound and its derivatives make them valuable tools for chemical biology research. These compounds can be used to develop molecular probes for imaging and detecting specific biomolecules, and to study molecular recognition events at a detailed chemical level.

Molecular probes are molecules that can bind to a specific target and produce a detectable signal, such as fluorescence. acs.org They are essential tools for visualizing biological processes in living cells and tissues. nih.gov Derivatives of this compound can be functionalized with fluorophores or other reporter groups to create such probes. nih.gov These probes can then be used to study the localization and dynamics of their target biomolecules.

Understanding how molecules recognize and interact with each other is a fundamental goal of chemical biology. The well-defined stereochemistry of this compound provides a rigid scaffold for studying these interactions. By systematically modifying the structure of the molecule, researchers can investigate the specific forces, such as hydrogen bonding and hydrophobic interactions, that govern molecular recognition.

For example, studies on the binding of Hsp90 inhibitors have utilized aminocyclohexanol-based compounds to explore the hydrophobic cleft of the Grp94 isoform. nih.gov This research aids in the design of more selective and potent inhibitors. nih.gov

Exploration in Materials Science and Supramolecular Chemistry

The potential applications of this compound and its derivatives are also being explored in the fields of materials science and supramolecular chemistry. The ability of these molecules to self-assemble into ordered structures makes them attractive building blocks for the creation of new materials with unique properties.

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. taylorfrancis.com The amide and hydroxyl groups of this compound can participate in hydrogen bonding, leading to the formation of well-defined supramolecular assemblies. These assemblies can take the form of gels, liquid crystals, or other ordered structures.

Researchers are investigating the use of benzoin (B196080) and cyclobenzoin derivatives in supramolecular and materials chemistry. rsc.org These compounds can be used to create porous materials and functional heteroacenes. rsc.org The ability to control the self-assembly process by modifying the molecular structure opens up possibilities for designing materials with tailored optical, electronic, or mechanical properties. The synthesis of substituted fluorenols and their conversion to spirobifluorene derivatives is one such area of exploration for new materials with specific photophysical properties. mdpi.com

Q & A

Q. What are the common synthetic routes for trans-2-Benzamido-cyclohexanol, and what factors influence the choice of method?

- Answer: The synthesis typically involves multi-step reactions starting from cyclohexanol derivatives. Key steps include:

- Amination : Introducing the benzamido group via nucleophilic substitution or coupling reactions. For example, bromocyclohexanol intermediates may react with benzamide derivatives under controlled conditions .

- Stereochemical Control : Use of chiral catalysts or enantioselective reagents to ensure the trans configuration, as stereochemistry critically impacts biological activity .

- Purification : Column chromatography or recrystallization to isolate the trans isomer, with yields influenced by solvent polarity and temperature .

Factors like substrate availability, cost of chiral catalysts, and scalability determine method selection.

Q. Which spectroscopic techniques are most effective for characterizing trans-2-Benzamido-cyclohexanol, and how are they interpreted?

- Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the benzamido group’s position (e.g., amide proton at δ 7.8–8.2 ppm) and cyclohexanol ring conformation (axial/equatorial substituents) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peak matching CHNO) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

- Answer: Optimization strategies include:

- Catalyst Screening : Pd/C or Ru-based catalysts enhance coupling efficiency in amidation steps .

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions during sensitive steps like benzamido group introduction .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility, while non-polar solvents (e.g., hexane) aid in crystallization .

Studies report yield improvements from 45% to 72% by adjusting these parameters .

Q. What strategies are recommended for resolving contradictions in bioactivity data across studies on this compound derivatives?

- Answer: Contradictions often arise from:

- Variability in Stereochemical Purity : Impure trans isomers may skew bioassay results. Validate enantiomeric excess via chiral HPLC or circular dichroism .

- Assay Conditions : Differences in cell lines, concentrations, or incubation times. Standardize protocols using guidelines from methodological studies .

- Data Synthesis : Meta-analysis tools (e.g., RevMan) can reconcile disparate findings by weighting studies based on sample size and quality .

Q. How does the stereochemistry of this compound influence its biological interactions, and what methods validate its configuration?

- Answer: The trans configuration dictates:

- Receptor Binding : Axial benzamido groups align with hydrophobic pockets in enzyme active sites, enhancing affinity .

- Solubility : Equatorial hydroxyl groups improve aqueous solubility compared to cis isomers .

Validation methods: - X-ray Crystallography : Provides definitive proof of spatial arrangement .

- Density Functional Theory (DFT) : Computational models predict stability and interaction energies of stereoisomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.